molecular formula C9H13NOS B1286317 2-Amino-2-[4-(methylthio)phenyl]ethanol CAS No. 910443-19-5

2-Amino-2-[4-(methylthio)phenyl]ethanol

Cat. No.: B1286317
CAS No.: 910443-19-5
M. Wt: 183.27 g/mol
InChI Key: SISQHIHFZXIWAT-UHFFFAOYSA-N
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Scientific Research Applications

2-Amino-2-[4-(methylthio)phenyl]ethanol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[4-(methylthio)phenyl]ethanol typically involves the reaction of 4-(methylthio)benzaldehyde with an appropriate amine and reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[4-(methylthio)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can further modify the amino and hydroxyl groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 2-Amino-2-[4-(methylthio)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The methylthio group can undergo oxidation to form reactive intermediates that further modulate its activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-[4-(methylsulfanyl)phenyl]ethanol: Similar in structure but with different substituents on the phenyl ring.

    2-Amino-2-[4-(ethylthio)phenyl]ethanol: Contains an ethylthio group instead of a methylthio group.

    2-Amino-2-[4-(methylthio)phenyl]propanol: Similar structure but with a propanol group instead of ethanol.

Uniqueness

2-Amino-2-[4-(methylthio)phenyl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-2-(4-methylsulfanylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISQHIHFZXIWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288939
Record name β-Amino-4-(methylthio)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-19-5
Record name β-Amino-4-(methylthio)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910443-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-4-(methylthio)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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